Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Historical Development of Pyrazolo[3,4-b]Pyridine Scaffold
The pyrazolo[3,4-b]pyridine core was first synthesized in 1908 by Ortoleva, who produced a monosubstituted derivative (R³ = phenyl) through the reaction of diphenylhydrazone with pyridine in the presence of iodine. Early work by Bulow in 1911 expanded the structural diversity of this scaffold by introducing N-phenyl-3-methyl substituents via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid. These foundational studies established the synthetic versatility of the pyrazolo[3,4-b]pyridine system, which has since been modified through substitutions at positions N1, C3, C4, C5, and C6 to yield over 300,000 derivatives.
The tautomeric equilibrium between 1H- and 2H-isomers (Figure 1) profoundly influences the physicochemical and biological properties of these compounds. X-ray crystallographic studies have shown that electron-withdrawing groups at C3 stabilize the 1H-tautomer, while electron-donating groups favor the 2H-form. This tautomeric control has enabled precise modulation of drug-target interactions in later medicinal chemistry applications.
Significance of 1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylates in Medicinal Chemistry
The 4-carboxylate functional group introduces critical hydrogen-bonding capabilities to the pyrazolo[3,4-b]pyridine scaffold, enhancing its compatibility with biological targets. Structural analyses of PPARα-ligand complexes demonstrate that the carboxylate moiety forms a canonical hydrogen-bond network with Tyr314, His440, and Tyr464 in the ligand-binding domain, stabilizing the active conformation of the receptor. This interaction mode has been exploited in the development of hypolipidemic agents, with compound 10f (a 4-carboxylic acid derivative) showing comparable efficacy to fenofibrate in reducing plasma triglyceride levels in animal models.
Recent advances in computer-aided drug design have expanded the therapeutic applications of these derivatives:
- TRK Inhibition : Pyrazolo[3,4-b]pyridine-4-carboxylates exhibit nanomolar inhibition of tropomyosin receptor kinases (TRKs), with compound C03 demonstrating IC₅₀ = 56 nM against TRKA and selective antiproliferative activity in Km-12 cells (IC₅₀ = 0.304 μM).
- Kinase Modulation : Derivatives bearing 3,6-dimethyl and 1-isopropyl substituents show potent inhibition of PIM-1 kinase (Ki < 100 nM), a therapeutic target in breast cancer.
Table 1 : Biological Activities of Selected Pyrazolo[3,4-b]Pyridine-4-Carboxylates
| Compound | Target | Activity (IC₅₀/Ki) | Selectivity Ratio |
|---|---|---|---|
| 10f | PPARα | EC₅₀ = 0.8 μM | 12x over PPARγ |
| C03 | TRKA | 56 nM | >50x vs. MCF-7 |
| Cpd 15 | PIM-1 | 89 nM | 8x vs. HUVEC |
Literature Overview of Methyl 1-Isopropyl-3,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
The specific compound this compound (CAS: 938001-03-7, MW: 247.29 g/mol) features a sterically congested N1-isopropyl group and methyl substituents at C3 and C6. Its synthesis likely proceeds via:
- Condensation of 5-amino-1-isopropyl-3-methylpyrazole with dimethyl acetylenedicarboxylate
- Cyclization under acidic conditions (e.g., acetic acid/H₂SO₄)
- Esterification of the intermediate 4-carboxylic acid
X-ray diffraction studies of analogous compounds reveal that the 1-isopropyl group occupies a hydrophobic pocket between helices H3 and H7 in PPARα, contributing to subtype selectivity over PPARγ. The C3 and C6 methyl groups likely enhance metabolic stability by shielding reactive positions from cytochrome P450 oxidation, as evidenced by the low CYP inhibition profile of related derivatives (e.g., <20% inhibition at 10 μM for CYP3A4/2D6).
Synthetic Optimization Challenges :
Properties
IUPAC Name |
methyl 3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7(2)16-12-11(9(4)15-16)10(13(17)18-5)6-8(3)14-12/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBULAPCPNBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate . This method is general, easy, and extensible for constructing the heterocyclic system. Another common approach involves the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of solid alumina and room temperature cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
Scientific Research Applications
Basic Information
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.29 g/mol
- CAS Number : 938001-03-7
Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities. The presence of methyl and isopropyl groups contributes to its lipophilicity, potentially influencing its pharmacokinetics.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antitumor properties. Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in preclinical models. Its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property positions it as a candidate for developing treatments for inflammatory diseases.
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. This compound has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity . These findings suggest possible applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Activity
Preliminary investigations have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy as an antibacterial agent highlights its potential use in treating infections caused by resistant strains .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Functionalization : Introducing methyl and isopropyl groups through alkylation reactions.
- Esterification : Converting the carboxylic acid to its methyl ester form using methanol in the presence of acid catalysts.
These synthetic strategies are crucial for producing analogs with modified biological activities.
Case Study 1: Antitumor Activity Evaluation
A study conducted on various derivatives of pyrazolo[3,4-b]pyridine revealed that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was associated with the activation of caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanism Investigation
In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that it may serve as a lead compound for developing new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Accessibility : The phenyl-substituted analog (46) and trimethyl derivative (47) exhibit moderate yields (36–40%), while furan-containing analogs (e.g., 36) achieve near-quantitative yields (97%) due to favorable cyclization kinetics .
- Steric and Electronic Effects : Bulky substituents (e.g., cyclopropyl in ) reduce reactivity but enhance metabolic stability. The isopropyl group in the target compound balances steric bulk and lipophilicity .
Spectroscopic and Structural Analysis
- NMR Data: Target Compound: No direct NMR data is available, but analogous esters (e.g., 46 and 47) show characteristic ¹H NMR signals for methyl esters at δ 3.9–4.1 ppm and aromatic protons at δ 7.2–8.5 ppm . Furan-Substituted Analog (36): Distinct downfield shifts for furan protons (δ 6.5–7.8 ppm) confirm electronic conjugation with the pyrazolo-pyridine core .
Pharmacological and Physicochemical Properties
- Bioactivity : Carboxamide derivatives (e.g., N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) show kinase inhibitory activity, suggesting the ester moiety in the target compound could serve as a prodrug .
Biological Activity
Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 938001-03-7) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.29 g/mol
- IUPAC Name : this compound
The structure of this compound features a pyrazolopyridine core with specific substitutions that influence its biological properties.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial as it plays a significant role in cancer cell proliferation and survival .
Antitumor Activity
Research indicates that this compound possesses notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 0.39 | Induces autophagy without apoptosis |
| MCF-7 | 0.46 | Induces apoptosis |
| NCI-H460 | 7.01 | Significant cytotoxicity |
These findings suggest that this compound can effectively inhibit cancer cell growth through different mechanisms, including apoptosis and autophagy .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Preliminary studies have shown that it exhibits significant inhibitory effects against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study by Xia et al. demonstrated that derivatives of pyrazolopyridine exhibited significant antitumor activity with IC50 values ranging from 0.01 µM to 49.85 µM across different cancer cell lines .
- Selectivity Against Kinases : The compound has shown selective inhibition against Class I PI3K enzymes, which are implicated in various cancers. This selectivity may reduce side effects compared to non-selective inhibitors .
- Synthesis and Characterization : The synthesis of this compound involves the condensation of specific precursors under controlled conditions to yield high purity products suitable for biological testing .
Q & A
Q. What are the standard synthetic protocols for Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine core formation. For example, alkylation of precursor esters (e.g., ethyl 1-tert-butyl-6-hydroxy-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylate) using iodomethane in DMF with K₂CO₃ as a base yields methyl ether derivatives. Subsequent hydrolysis and purification via flash column chromatography (FCC) using heptane:EtOAc gradients are critical . NMR and LC-MS are used to confirm intermediates and final products .
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization employs NMR (300 MHz, CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. Key peaks include:
Q. What analytical techniques are recommended for assessing purity?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For example, >95% purity is achievable via FCC or recrystallization from ethanol/water mixtures. Impurity profiling using tandem mass spectrometry (MS/MS) identifies byproducts like de-esterified acids or incomplete alkylation derivatives .
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability studies indicate degradation <5% after 6 months at -20°C in inert atmospheres. Light-sensitive; storage in amber vials with desiccants is advised .
Q. How is the compound typically handled for in vitro biological assays?
Stock solutions (10 mM in DMSO) are diluted in assay buffers (e.g., PBS or cell culture media). Control experiments must confirm DMSO concentrations ≤0.1% to avoid cytotoxicity. Sterile filtration (0.22 µm) is recommended for cell-based studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled-up production?
Yield optimization involves:
- Catalyst screening : Transition metals (e.g., Pd/C) for coupling reactions.
- Temperature control : 50–80°C for alkylation steps to minimize side reactions.
- Solvent selection : DMF or THF improves reaction homogeneity vs. polar protic solvents. Evidence shows 94% yield for analogous pyrazolo[3,4-b]pyridines using these parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from structural analogs (e.g., tert-butyl vs. isopropyl substituents) or purity variations. Mitigation strategies:
Q. How is structure-activity relationship (SAR) explored for this compound?
SAR studies focus on:
- Core modifications : Replacing the isopropyl group with cyclopropyl or fluorophenyl moieties alters kinase inhibition potency.
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid enhances solubility but reduces cell permeability. Data from analogs (e.g., ethyl 3-cyclopropyl derivatives) show IC₅₀ shifts of 10–100 nM in kinase assays .
Q. What computational methods support mechanistic studies of its biological activity?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with targets like PfATP4 (malaria) or human kinases. Density functional theory (DFT) calculations predict electrophilic regions for covalent binding .
Q. How are crystallization challenges addressed for X-ray diffraction studies?
Slow vapor diffusion (e.g., hexane into DCM solutions) produces single crystals. SHELXL refinement resolves disorder in methyl/isopropyl groups. Crystallographic data (CCDC deposition) confirm bond lengths (C–N: 1.34 Å) and angles .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature sources?
Variations (e.g., 273–278.5°C for related compounds) stem from polymorphic forms or solvent residues. Differential scanning calorimetry (DSC) under nitrogen identifies true melting points, while TGA confirms thermal stability up to 250°C .
Q. How to interpret conflicting cytotoxicity results in cell lines?
Discrepancies may arise from cell-specific metabolic pathways or assay conditions (e.g., serum concentration). Standardized protocols (e.g., MTT assays at 48-hour endpoints) and isogenic cell line comparisons reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
